Camphorquinone-10-sulfonic acid,hydrate

Dental materials Photoinitiators Photopolymerization

Replace amine co-initiators that cause cytotoxicity and discoloration. Camphorquinone-10-sulfonic acid hydrate enables non-yellowing, biocompatible photopolymerization under blue LED (477 nm). - Eliminates aromatic amine side effects in dental restoratives - Water-soluble for protein arginine modification assays - Retains 1,2-diketone photoreactivity (λmax ~468 nm) - Verified by thermodynamic reference data (298.15 K) Available for R&D and GMP synthesis. Supplied with analytical data and stability documentation.

Molecular Formula C10H16O6S
Molecular Weight 264.3 g/mol
CAS No. 355012-89-4
Cat. No. B1418385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamphorquinone-10-sulfonic acid,hydrate
CAS355012-89-4
Synonyms7,7-dimethylbicyclo(2.2.1)heptane-2,3-dione-1-methanesulfonic acid
camphorquinone-10-sulfonic acid
Molecular FormulaC10H16O6S
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)O)C.O
InChIInChI=1S/C10H14O5S.H2O/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6H,3-5H2,1-2H3,(H,13,14,15);1H2/t6-,10-;/m1./s1
InChIKeyYEGBEDZBQAKLIO-MIWKYWLESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Camphorquinone-10-sulfonic Acid Hydrate: Chemical Class and Characteristics


Camphorquinone-10-sulfonic acid hydrate (CAS 355012-89-4) is a sulfonic acid-functionalized derivative of camphorquinone, belonging to the bicyclic terpenoid class with a 2,3-diketone moiety. It is a yellow crystalline solid with a molecular formula of C₁₀H₁₆O₆S and molecular weight of 264.3 g/mol, exhibiting water solubility conferred by the sulfonic acid group that distinguishes it from the parent hydrophobic camphorquinone . The compound is synthesized by selenous acid oxidation of camphor-10-sulfonic acid, yielding a reagent that retains the photoreactive 1,2-dicarbonyl functionality while gaining aqueous compatibility [1].

1
Aqueous photoinitiator co-initiator for amine-free dental resin systems
2
Water-soluble arginine modification reagent with ion-exchange handle
3
Chiral camphor reference for solution thermodynamics and photoactive polymer synthesis

Why Generic Camphorquinone Derivatives Fall Short


Generic substitution with parent camphorquinone (CAS 10373-78-1) or camphor-10-sulfonic acid (CSA) is not scientifically equivalent due to three fundamental structure-property divergences. First, camphorquinone lacks aqueous solubility required for biological buffer systems, whereas camphorquinone-10-sulfonic acid hydrate is water-soluble and suitable for aqueous media . Second, CSA lacks the 2,3-diketone chromophore essential for visible light absorption (λmax ~468 nm) and subsequent photoinitiation or triplet-state chemistry [1]. Third, the combination of the sulfonic acid handle with the photoreactive diketone enables unique reversible covalent modification of arginine guanidino groups with subsequent product separation via ion-exchange chromatography, a dual capability absent in either parent compound [2].

Parent camphorquinone lacks aqueous solubility
Camphorquinone (CAS 10373-78-1) is hydrophobic and may not perform in aqueous biological buffers or polar formulation media.
Camphor-10-sulfonic acid (CSA) misses diketone chromophore
CSA lacks the 2,3-diketone required for visible-light absorption (~468 nm) and photoinitiation activity, limiting direct replacement.
Dual functionality absent in either parent compound
Only camphorquinone-10-sulfonic acid hydrate combines the sulfonic acid handle (ion-exchange separation) with the photoreactive diketone for reversible arginine modification.

Quantitative Differentiation Evidence


Photopolymerization Performance in Dental Resins

Camphorquinone-10-sulfonic acid hydrate functions as a sulfonate co-initiator in camphorquinone-based photoinitiating systems (PISs) for dental methacrylate resins. When evaluated against the industry-standard CQ/aromatic amine reference system, the CQ/sulfonate formulation achieved similar or better polymerization performance in thick 1.4 mm samples under blue LED irradiation at 477 nm, while demonstrating exceptional color stability and mechanical properties [1]. The sulfonate co-initiator enables amine-free formulations, eliminating aromatic amine-related cytotoxicity and discoloration concerns.

Photopolymerization vs. amine system
Head-to-head
Reported equivalent or higher polymerization performance; amine-free formulation
CQ/sulfonatevsCQ/aromatic amine
Supports amine-free photoinitiator screening and color-stable formulation development.
Data from 1.4 mm methacrylate samples under 477 nm LED; review specific resin composition.
Dental materials Photoinitiators Photopolymerization

Arginine Modification Stability and Orthogonality

Camphorquinone-10-sulfonic acid (CQS) is a crystalline water-soluble reagent that enables specific, reversible modification of arginine guanidino groups. Unlike cyclohexanedione-based arginine modifiers that require basic conditions (pH > 8) where side reactions can occur, CQS-derived adducts are stable at pH 7 in 0.5 M hydroxylamine solutions—the recommended cleavage conditions for cyclohexanedione adducts—and are only cleaved at pH 8-9 by o-phenylenediamine treatment [1]. The sulfonic acid moiety provides an ion-exchange handle for analytical and preparative separation of modified products, a feature absent in cyclohexanedione reagents.

Arginine adduct stability
Class-level
CQS-arginine adducts remain intact in 0.5 M hydroxylamine at pH 7, conditions that cleave cyclohexanedione adducts. Orthogonal cleavage requires pH 8–9 with o-phenylenediamine.
Supports orthogonal modification protocol design for multi-step protein studies.
Source review recommended; class-level inference based on model arginine systems.
Protein chemistry Arginine modification Reversible bioconjugation

Solution Thermodynamics and Chiral Recognition

Thermodynamic measurements in ethanol solution reveal a distinct enthalpic stabilization hierarchy among camphor derivatives. At 298.15 K, the sequence of enthalpic stabilization upon mixing heterochiral solutions was: 10-camphorsulfonyl chloride > 10-camphorsulfonic acid > 10-camphorsulfonamide > camphor > camphorquinone [1]. This demonstrates that the sulfonic acid moiety significantly alters intermolecular interaction energetics compared to the parent diketone alone, with implications for solubility, aggregation behavior, and chiral recognition in formulation contexts.

Enthalpic stabilization rank
Cross-study comparable
10-camphorsulfonic acid ranks higher than parent camphorquinone in heterochiral solution enthalpic stabilization.
2/5
Supports solvent selection and chiral recognition study design for camphor derivatives.
Ethanol solution, 298.15 K; rank relative to camphor, camphorquinone, sulfonamide, sulfonyl chloride.
Solution thermodynamics Chiral recognition Physicochemical characterization

Procurement-Relevant Application Scenarios


Amine-Free Dental Composite Formulation

Formulators developing next-generation dental restorative materials can employ camphorquinone-10-sulfonic acid hydrate as a sulfonate co-initiator in CQ-based photoinitiating systems. Evidence from direct comparative studies demonstrates that CQ/sulfonate systems achieve polymerization performance equivalent or superior to the industry-standard CQ/aromatic amine reference in 1.4 mm thick methacrylate samples under 477 nm blue LED irradiation, while eliminating amine-associated cytotoxicity and discoloration [1]. This scenario is particularly relevant for manufacturers seeking to differentiate products through improved color stability and reduced allergenic potential.

Protein Arginine Modification and Structure-Function Analysis

Researchers investigating arginine-dependent protein function can utilize camphorquinone-10-sulfonic acid hydrate for specific, reversible modification of guanidino groups. The reagent's water solubility enables aqueous reaction conditions compatible with protein stability, while the sulfonic acid group facilitates ion-exchange separation of modified products [2]. Critically, CQS-arginine adducts remain intact in 0.5 M hydroxylamine at pH 7—conditions that cleave cyclohexanedione modifications—allowing orthogonal protection strategies in multi-step protein modification protocols [2].

Synthesis of Photoactive Polymer Derivatives

Polymer chemists synthesizing photoactive copolymers can leverage camphorquinone-10-sulfonic acid hydrate as a precursor for methacryloyl-functionalized derivatives. The compound serves as a starting material for preparing (±)-10-methacryloyloxycamphorquinone (MCQ), which copolymerizes with styrene to yield polymers bearing photoreactive camphorquinone pendant groups [3]. Under irradiation (λ > 380 nm), these copolymers undergo photooxidation to form camphoric anhydride moieties covalently bound to the polymer backbone, a behavior distinct from benzil-containing copolymers that form crosslinking peroxide groups [3]. This application supports the development of photocurable coatings and specialty polymer materials.

Chiral Physicochemical Characterization and Reference Standards

Analytical chemists and spectroscopists can employ camphorquinone-10-sulfonic acid hydrate in thermodynamic and chiroptical studies of camphor derivatives. The compound has been characterized alongside camphor, camphorquinone, and 10-camphorsulfonamide in enantiomerically resolved ethanol solutions, with measured enthalpic stabilization data available at 298.15 K [4]. These reference thermodynamic parameters support formulation optimization, chiral recognition studies, and quality control method development for camphor-based materials.

Application
Selection Property
Validation Focus
Dental composite photoinitiator screening
Sulfonate co-initiator compatibility
Polymerization rate and color stability benchmarking
Arginine modification protocols
Orthogonal cleavage stability
Adduct integrity under hydroxylamine conditions
Photoactive copolymer synthesis
Methacryloyl-derivative reactivity
Pendant-group photooxidation behavior
Chiral camphor thermodynamic studies
Enthalpic stabilization data availability
Enantiomer-resolved solution calorimetry

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